

An In-depth Technical Guide to 1,2,4-Trimethoxybenzene

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Compound of Interest

Compound Name: 1,2,4-Trimethoxybenzene

Cat. No.: B152335

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2,4-trimethoxybenzene**, a versatile aromatic organic compound. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the field of drug development as a selective NLRP3 inflammasome inhibitor. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and pharmacology.

Chemical and Physical Properties

1,2,4-Trimethoxybenzene, also known by its IUPAC name, is a substituted benzene derivative with three methoxy groups at the 1, 2, and 4 positions.[1] It is a white to off-white crystalline solid or a clear, light yellow to yellow-brown liquid, possessing a faint, characteristic ether-like odor.[2] This compound is soluble in organic solvents like ethanol and ether but has limited solubility in water.[2]

Table 1: Physicochemical Properties of **1,2,4-Trimethoxybenzene**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 1,2,4-trimethoxybenzene | [1] |
| Synonyms | Benzene, 1,2,4-trimethoxy-; Hydroxyhydroquinone trimethyl ether | [1] |
| CAS Number | 135-77-3 | [1] |
| Molecular Formula | C ₉ H ₁₂ O ₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | White to off-white crystalline solid or clear light yellow to yellow-brown liquid | [2] |
| Boiling Point | 247 °C | [3] |
| Melting Point | 25-28 °C | |
| Density | 1.126 g/mL at 25 °C | |

Synthesis of 1,2,4-Trimethoxybenzene

A common method for the synthesis of **1,2,4-trimethoxybenzene** is through the methylation of 1,2,4-trihydroxybenzene. The following protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.

Experimental Protocol: Methylation of 1,2,4-Trihydroxybenzene

Materials:

- 1,2,4-Trihydroxybenzene
- Dimethyl sulfate ((CH₃)₂SO₄)
- Anhydrous potassium carbonate (K₂CO₃)

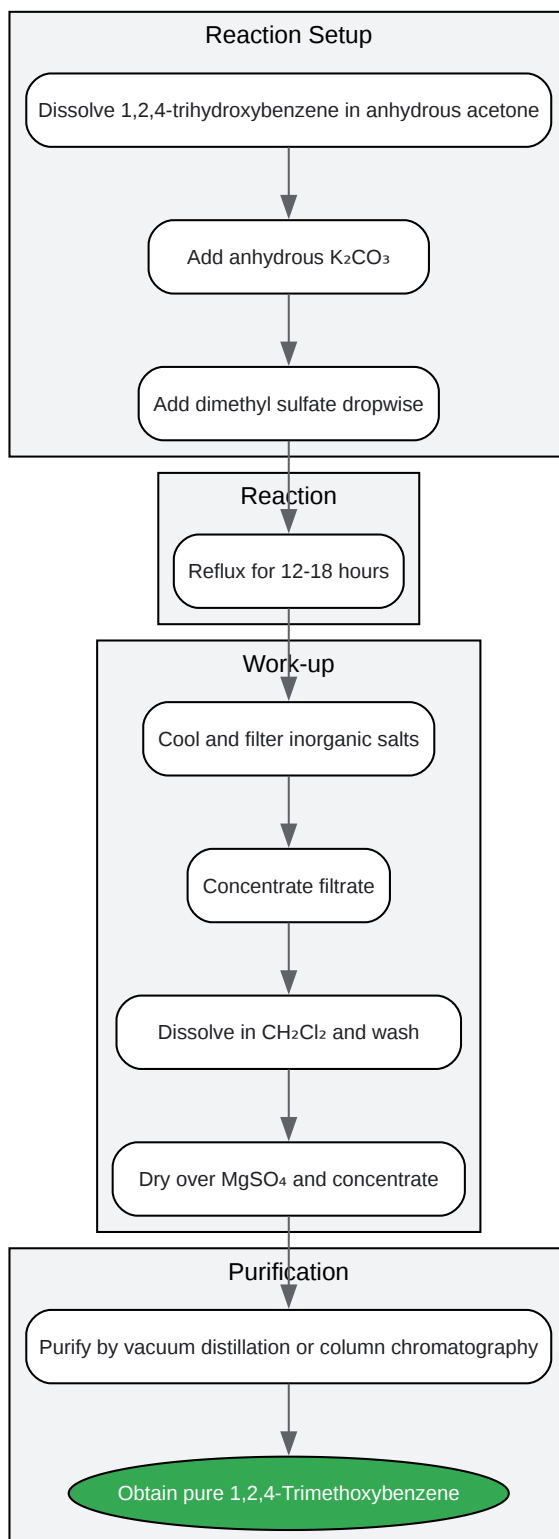
- Anhydrous acetone
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous acetone.
- Add anhydrous potassium carbonate (3.5 eq) to the solution. The mixture will be a suspension.
- With vigorous stirring, add dimethyl sulfate (3.3 eq) dropwise to the suspension at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **1,2,4-trimethoxybenzene**.
- The product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow for 1,2,4-Trimethoxybenzene

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,2,4-trimethoxybenzene**.

Spectroscopic Data

The structure of **1,2,4-trimethoxybenzene** can be confirmed by various spectroscopic methods.

Table 2: NMR Spectroscopic Data for **1,2,4-Trimethoxybenzene** (in CDCl₃)

| Nucleus | Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|---------------------|----------------------------------|-------------------|-------------------------------|
| ¹ H NMR | 6.90 | d, J=2.9 Hz | H-3 |
| | 6.83 | d, J=8.8 Hz | H-5 |
| | 6.78 | dd, J=8.8, 2.9 Hz | H-6 |
| | 3.86 | s | OCH ₃ (C-1) |
| | 3.84 | s | OCH ₃ (C-2) |
| | 3.80 | s | OCH ₃ (C-4) |
| | | | |
| ¹³ C NMR | 151.0 | s | C-2 |
| | 150.5 | s | C-4 |
| | 142.9 | s | C-1 |
| | 112.5 | d | C-5 |
| | 100.1 | d | C-6 |
| | 98.9 | d | C-3 |
| | 56.5 | q | OCH ₃ (C-1 or C-2) |
| | 56.3 | q | OCH ₃ (C-1 or C-2) |
| | 55.8 | q | OCH ₃ (C-4) |
| | | | |

Note: Assignments are based on typical chemical shifts for substituted benzenes and may require 2D NMR for definitive confirmation.

Applications in Drug Development

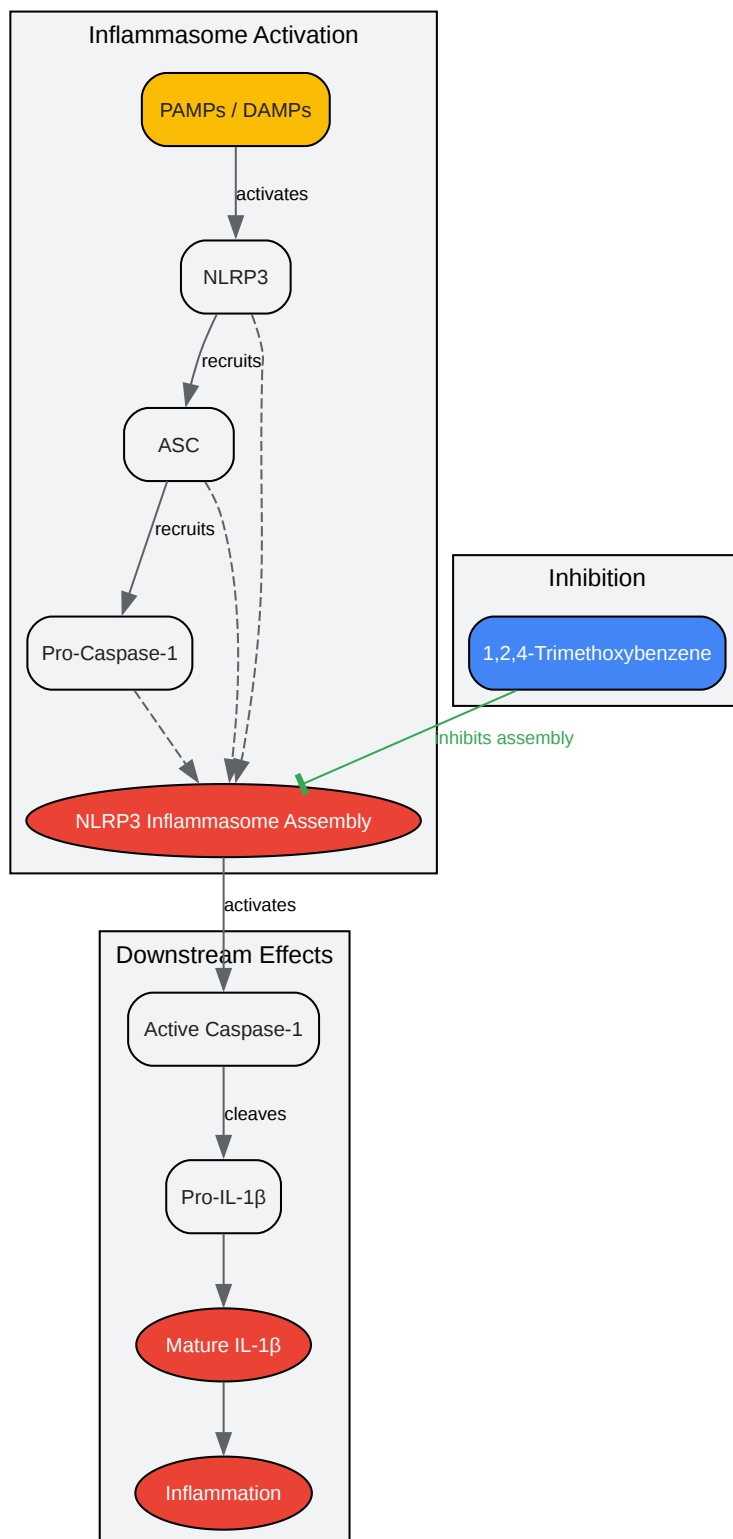
1,2,4-Trimethoxybenzene serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable recent application is as a selective inhibitor of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome

The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a multiprotein complex that plays a key role in the innate immune system. Its aberrant activation is implicated in a range of inflammatory diseases. **1,2,4-Trimethoxybenzene** has been identified as a selective inhibitor of the NLRP3 inflammasome.[\[2\]](#)

Mechanism of Action: **1,2,4-Trimethoxybenzene** has been shown to inhibit the activation of the NLRP3 inflammasome, which in turn decreases the activation of caspase-1 and the secretion of the pro-inflammatory cytokine IL-1 β .[\[2\]](#) The proposed mechanism involves the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and the protein-protein interaction between NLRP3 and ASC, thereby blocking the assembly of the inflammasome complex.[\[4\]](#)

NLRP3 Inflammasome Signaling Pathway and Inhibition by 1,2,4-Trimethoxybenzene

[Click to download full resolution via product page](#)Caption: Inhibition of the NLRP3 inflammasome pathway by **1,2,4-trimethoxybenzene**.

Pharmacological Data

In a study investigating its effects on the NLRP3 inflammasome, **1,2,4-trimethoxybenzene** demonstrated significant inhibitory activity.

Table 3: Pharmacological Data for **1,2,4-Trimethoxybenzene** as an NLRP3 Inhibitor

| Assay Type | Model System | Concentration / Dosage | Observed Effect | Reference |
|------------|--|---|--|-----------|
| In Vitro | Immortalized murine bone marrow-derived macrophages (iBMDMs) and primary mouse microglia | 1 mM | Markedly suppressed nigericin- or ATP-induced NLRP3 inflammasome activation, leading to decreased caspase-1 activation and IL-1 β secretion. | [2] |
| In Vivo | Mice with experimental autoimmune encephalomyelitis (EAE) | 200 mg/kg/day (intragastric administration for 17 days) | Significantly ameliorated EAE progression and demyelination. | [2][4] |

While a specific IC₅₀ value for NLRP3 inhibition by **1,2,4-trimethoxybenzene** is not readily available in the cited literature, the effective concentrations and dosages provide a strong basis for its potential as a therapeutic agent in NLRP3-driven diseases.

Safety and Handling

1,2,4-Trimethoxybenzene should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is considered to have low to moderate acute toxicity but may cause irritation to the eyes, skin, and respiratory tract. Store in a cool, dry place away from oxidizing agents.

Conclusion

1,2,4-Trimethoxybenzene is a valuable organic compound with a growing profile in medicinal chemistry. Its straightforward synthesis and, most notably, its selective inhibitory activity against the NLRP3 inflammasome, position it as a compound of significant interest for the development of novel therapeutics for a variety of inflammatory disorders. This guide provides foundational knowledge and practical protocols to support further research and development involving this promising molecule.

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